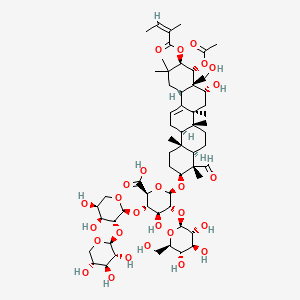

theasaponin E1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Theasaponin E1 is typically extracted from the seeds of Camellia sinensis. The seeds are de-hulled, ground into powder, and extracted with 70% fermented ethanol by refluxing for 5 hours at 60°C . The suspension is then filtered and concentrated using a rotary vacuum evaporator .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes similar to the laboratory methods but optimized for higher efficiency and yield. This includes the use of large-scale fermenters and advanced filtration systems to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Theasaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Theasaponin E1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical properties and reactions of saponins.

Biology: The compound is studied for its effects on cell membranes and its ability to induce apoptosis in cancer cells

Medicine: This compound has shown promise in treating platinum-resistant ovarian cancer by inducing apoptosis and inhibiting angiogenesis.

Industry: The compound is explored for its potential use in developing anti-obesity and anti-cancer drugs.

Mechanism of Action

Theasaponin E1 exerts its effects through multiple mechanisms:

Apoptosis Induction: It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Cell Membrane Disruption: In fungal cells, this compound increases cell membrane permeability and disrupts membrane integrity by interacting with membrane-bound sterols.

Molecular Targets and Pathways: The compound affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival

Comparison with Similar Compounds

Theasaponin E1 is compared with other saponins such as assamsaponin A and theasaponin E2 . While all these compounds exhibit anti-fungal and anti-cancer activities, this compound is unique in its potent anti-angiogenic and apoptosis-inducing properties . Assamsaponin A and theasaponin E2 also show significant biological activities but differ in their specific mechanisms of action and efficacy .

Properties

CAS No. |

220114-28-3 |

|---|---|

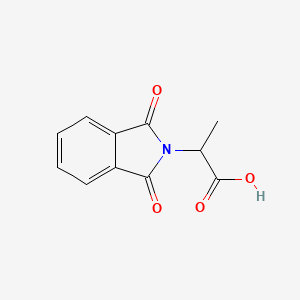

Molecular Formula |

C59H90O27 |

Molecular Weight |

1231.3 g/mol |

IUPAC Name |

6-[[9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10- |

InChI Key |

WWVKOCDDDWJQLC-VROXFSQNSA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

melting_point |

246 - 248 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

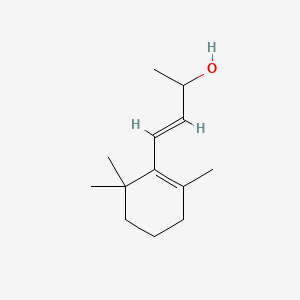

![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)